molecular formula C5H11NO B14662387 Methanamine, N-butylidene-, N-oxide CAS No. 44603-43-2

Methanamine, N-butylidene-, N-oxide

Cat. No.: B14662387
CAS No.: 44603-43-2
M. Wt: 101.15 g/mol
InChI Key: YWCNDGABFKKCGI-AATRIKPKSA-N
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Description

Methanamine, N-butylidene-, N-oxide is a tertiary amine oxide characterized by a methanamine backbone substituted with a butylidene group and an N-oxide functional group. N-oxides are critical intermediates in organic synthesis and pharmaceuticals due to their stability and reactivity. For example, N-oxide intermediates are utilized in the stereoselective synthesis of antidepressants like sertraline and in micelle-promoted cycloadditions for protein functionalization .

Properties

CAS No.

44603-43-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-methylbutan-1-imine oxide

InChI

InChI=1S/C5H11NO/c1-3-4-5-6(2)7/h5H,3-4H2,1-2H3/b6-5+

InChI Key

YWCNDGABFKKCGI-AATRIKPKSA-N

Isomeric SMILES

CCC/C=[N+](\C)/[O-]

Canonical SMILES

CCCC=[N+](C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-butylidene-, N-oxide can be synthesized through the oxidation of methanamine derivatives. One common method involves the reaction of methanamine with butylidene chloride in the presence of a base, followed by oxidation with hydrogen peroxide . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-butylidene-, N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The butylidene group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Oxidation: Formation of higher N-oxide derivatives

    Reduction: Conversion to methanamine derivatives

    Substitution: Formation of substituted methanamine derivatives

Scientific Research Applications

Methanamine, N-butylidene-, N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanamine, N-butylidene-, N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and potential biological applications. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular components through oxidative mechanisms .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical properties of Methanamine, N-butylidene-, N-oxide and related N-oxide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₅H₁₁NO 113.15 (calculated) Not available Butylidene substituent; tertiary N-oxide; potential use in catalysis or drug synthesis.
Trimethylamine N-oxide (TMAO) C₃H₉NO 75.11 1184-78-7 Gut microbiota metabolite; linked to cardiovascular disease ; seafood odorant .
Methanamine, N-(phenylmethylene)-, N-oxide C₈H₉NO 135.16 3376-23-6 Aromatic nitrone; used in micelle-promoted cycloadditions .
N,N-Dimethylmethanamine N-oxide C₃H₉NO 75.11 1184-78-7 Industrial intermediate; dihydrate form (CAS 62637-93-8) .
Dimethylaniline-N-oxide C₈H₁₁NO 137.18 HMDB0001466 Substrate for monooxygenases; pharmaceutical relevance .

Key Research Findings

TMAO and Disease : High TMAO levels are associated with atherosclerosis and renal dysfunction, driven by gut microbiota metabolism .

Hepatotoxicity of Voriconazole N-oxide : Monitoring both voriconazole and its N-oxide metabolite is critical to mitigate liver damage .

Stereoselective Synthesis : N-oxide intermediates enable environmentally friendly production of chiral amines like sertraline, reducing reliance on toxic reductants .

Q & A

Q. How are SAR fingerprints integrated into predictive toxicology frameworks for regulatory submissions?

  • Methodological Answer : Regulatory tools like ICH M7 guidelines incorporate SAR alerts into tiered mutagenicity assessments. For Methanamine N-oxide derivatives, proprietary data on quindioxin analogs are prioritized to justify alert classifications, while public data (e.g., NIH/EPA databases) support weight-of-evidence analyses .

Notes

  • References are formatted as to align with provided evidence.
  • Questions are stratified into basic (experimental design, synthesis) and advanced (mechanistic, predictive modeling) tiers.

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